![molecular formula C12H15B B1522657 2-Bromo-5-(3-methylphenyl)-1-pentene CAS No. 1143461-40-8](/img/structure/B1522657.png)
2-Bromo-5-(3-methylphenyl)-1-pentene
Overview
Description
2-Bromo-5-(3-methylphenyl)-1-pentene is a brominated alkyl aromatic compound which has a wide range of applications in pharmaceuticals, agrochemicals, and other industries. It is a versatile building block for organic synthesis and can be used for the production of a variety of compounds. Due to its structure, this compound is a valuable intermediate for the synthesis of a variety of compounds, such as polymers, dyes, and other materials.
Scientific Research Applications
Synthesis and Characterization of Functionalized Compounds
The research by Khalid et al. (2020) on the synthesis of diversely functionalized unsymmetrical mono-carbonyl curcuminoids demonstrates the application of compounds related to 2-Bromo-5-(3-methylphenyl)-1-pentene in synthesizing complex molecules. These compounds, characterized using various spectroscopic techniques, offer insights into their structural parameters, nonlinear optical properties, and molecular stability, highlighting their potential in materials science and optical applications Khalid et al., 2020.
Catalytic Applications in Organic Synthesis
Brücher and Hartung (2011) explored the oxidative bromination of alkenes in alkyl carbonates, catalyzed by vanadium(V)-complexes. This process, applicable to alkenes similar to this compound, is crucial for synthesizing brominated organic compounds, which are important intermediates in pharmaceuticals and agrochemicals Brücher & Hartung, 2011.
Advances in Polymerization Techniques
Wang et al. (2017) demonstrated the living polymerization of higher 2-alkenes, including compounds analogous to this compound, using phenyl-substituted α-diimine nickel complexes. This research contributes to the development of high molecular weight polymers with narrow distributions, indicating the role of such alkene derivatives in creating new polymeric materials Wang et al., 2017.
Investigation into Molecular Properties
Martins et al. (2013) utilized brominated precursors in the synthesis of pyrazole derivatives, highlighting the importance of brominated alkenes in constructing complex heterocyclic compounds. These findings underscore the significance of this compound and related compounds in medicinal chemistry and drug discovery Martins et al., 2013.
properties
IUPAC Name |
1-(4-bromopent-4-enyl)-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c1-10-5-3-7-12(9-10)8-4-6-11(2)13/h3,5,7,9H,2,4,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCJUCJXMRAQEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCCC(=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901255821 | |
Record name | Benzene, 1-(4-bromo-4-penten-1-yl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901255821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1143461-40-8 | |
Record name | Benzene, 1-(4-bromo-4-penten-1-yl)-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1143461-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(4-bromo-4-penten-1-yl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901255821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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